![molecular formula C16H29NO5 B14182191 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid CAS No. 920982-62-3](/img/structure/B14182191.png)
11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid: is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid can be achieved through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with undecanoic acid, which is a fatty acid derived from natural sources such as castor oil.
Functional Group Modification: The carboxylic acid group of undecanoic acid is first converted to an amide group through a reaction with an appropriate amine, such as propanoylamine.
Carboxymethylation: The resulting amide is then subjected to carboxymethylation using a reagent like chloroacetic acid under basic conditions to introduce the carboxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carboxylic acid groups, leading to the formation of corresponding oxides and acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, such as halogenation or esterification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary alcohols and aldehydes.
Substitution: Formation of halogenated derivatives and esters.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Polymer Science: It can be used as a monomer or a building block in the synthesis of polymers with specific properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions or to develop new bioconjugates for therapeutic applications.
Medicine:
Drug Delivery: The compound can be incorporated into drug delivery systems, such as nanoparticles or liposomes, to enhance the delivery and efficacy of therapeutic agents.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it can enhance the solubility and stability of therapeutic agents, facilitating their transport across biological membranes.
Comparison with Similar Compounds
11-Aminoundecanoic acid: A precursor to Nylon-11, used in polymer synthesis.
10-Undecenoic acid: Used in the production of various industrial chemicals and as a precursor in organic synthesis.
Uniqueness: 11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid is unique due to its dual functional groups (carboxylic acid and amide), which provide versatility in chemical reactions and applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
920982-62-3 |
|---|---|
Molecular Formula |
C16H29NO5 |
Molecular Weight |
315.40 g/mol |
IUPAC Name |
11-[carboxymethyl(propanoyl)amino]undecanoic acid |
InChI |
InChI=1S/C16H29NO5/c1-2-14(18)17(13-16(21)22)12-10-8-6-4-3-5-7-9-11-15(19)20/h2-13H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
IWWIQKRZKCSYFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCCCCCCCCCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


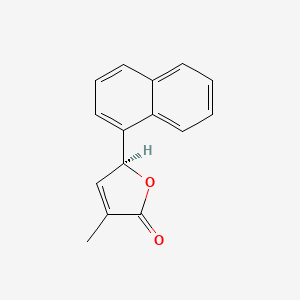
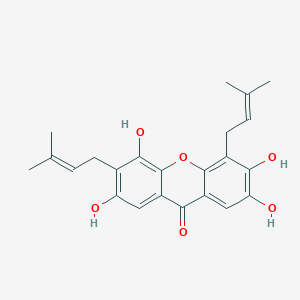
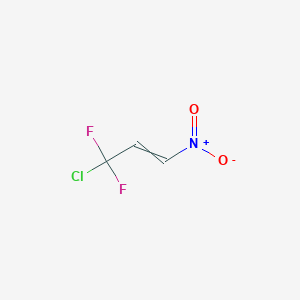
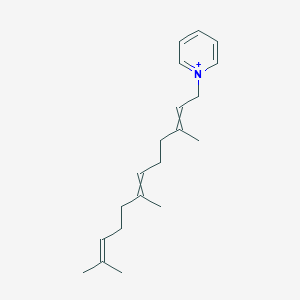
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)

![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)

![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)
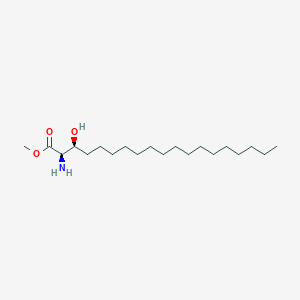
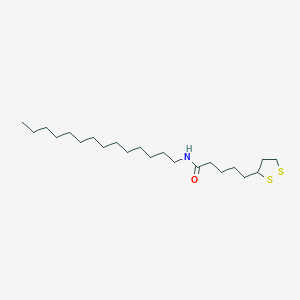
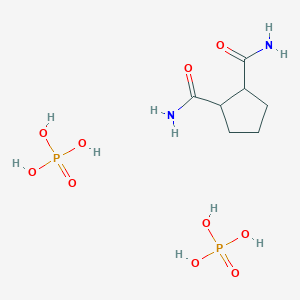
![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
